molecular formula C16H12Cl2O2 B12004002 2,3-Dichloro-1,4-diphenylbutane-1,4-dione CAS No. 5038-48-2

2,3-Dichloro-1,4-diphenylbutane-1,4-dione

Katalognummer: B12004002
CAS-Nummer: 5038-48-2
Molekulargewicht: 307.2 g/mol
InChI-Schlüssel: GRZPRSBXKCWANP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C16H12Cl2O2 It is a derivative of butanedione, where two phenyl groups and two chlorine atoms are attached to the butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,4-diphenylbutane-1,4-dione typically involves the chlorination of 1,4-diphenylbutane-1,4-dione. One common method is the reaction of 1,4-diphenylbutane-1,4-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-1,4-diphenylbutane-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Diphenylbutane-1,4-dione: Lacks the chlorine atoms and has different reactivity.

    2,3-Dichloro-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains additional cyano groups and has different chemical properties.

Uniqueness

2,3-Dichloro-1,4-diphenylbutane-1,4-dione is unique due to the presence of both phenyl and chlorine substituents, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

5038-48-2

Molekularformel

C16H12Cl2O2

Molekulargewicht

307.2 g/mol

IUPAC-Name

2,3-dichloro-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C16H12Cl2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H

InChI-Schlüssel

GRZPRSBXKCWANP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.